Benzyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyl group, a hydroxymethyl group, and a dimethyl-substituted pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate typically involves the reaction of benzyl alcohol with 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylic acid. The reaction is usually carried out under mild conditions using a suitable catalyst to facilitate the esterification process. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate.
Reduction: Formation of benzyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-ol.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate
- 4-Fluorobenzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate
Uniqueness
Benzyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a benzyl group, hydroxymethyl group, and dimethyl-substituted pyrrolidine ring sets it apart from other similar compounds, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
benzyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-15(2)8-13(9-17)16(11-15)14(18)19-10-12-6-4-3-5-7-12/h3-7,13,17H,8-11H2,1-2H3 |
InChI Key |
VJUDGLHWUWUECW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OCC2=CC=CC=C2)CO)C |
Origin of Product |
United States |
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